(3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Description
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a bifunctional piperidine-based methanone derivative featuring a fluoromethyl substituent on the 3-position of one piperidine ring and a second piperidin-3-yl group. The fluoromethyl group (-CH2F) introduces electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-7-10-3-2-6-15(9-10)12(16)11-4-1-5-14-8-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJZDLJNSWZTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, identified by CAS Number 2097950-42-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₂₁FN₂O, with a molecular weight of 228.31 g/mol. The presence of the fluoromethyl group is notable for its influence on biological activity and pharmacokinetics.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and cancer pathways. The fluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on key enzymes and receptors:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Compounds similar to this compound have shown promising inhibitory potency against GSK-3β. For instance, related derivatives exhibited IC50 values ranging from 360 nM to 480 nM, indicating strong potential for neuroprotective applications .
- Microtubule Assembly : Other derivatives within the same chemical class demonstrated effective inhibition of microtubule assembly, suggesting potential applications in cancer therapy due to their ability to destabilize microtubules at concentrations as low as 20 μM .
Structure-Activity Relationships (SAR)
The introduction of various substituents on the piperidine ring has been explored to optimize the biological activity of the compound. For example:
| Compound Variation | IC50 (nM) | Biological Activity |
|---|---|---|
| Base Compound | 480 | GSK-3β Inhibition |
| Acetyl Substituent | 360 | Enhanced Stability |
| Trifluoropropanoyl | >1000 | Reduced Activity |
This table illustrates how modifications can significantly impact the potency and stability of the compounds .
Neuroprotective Effects
In vivo studies have indicated that compounds similar to this compound exhibit neuroprotective effects in rodent models. These compounds were shown to mitigate neurodegeneration and improve cognitive function in models of Alzheimer’s disease by inhibiting GSK-3β activity .
Anticancer Activity
Preclinical trials have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). At concentrations around 1 μM, these compounds enhanced caspase activity, indicating their potential as anticancer agents .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with piperidine moieties are often investigated for their effects on the central nervous system. (3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone may exhibit activity as a neurotransmitter modulator, potentially influencing pathways related to anxiety and depression.
Antidepressant Activity
Studies have shown that piperidine derivatives can act as serotonin reuptake inhibitors. This compound's structure suggests it may possess similar properties, making it a candidate for further investigation as an antidepressant.
Antipsychotic Potential
Given its structural similarity to known antipsychotic agents, this compound could be explored for potential antipsychotic effects. Initial studies might focus on its affinity for dopamine and serotonin receptors.
Case Studies
Several studies have highlighted the applications of piperidine derivatives in drug development:
- Study on Antidepressant Activity :
- Neurotransmitter Receptor Binding Studies :
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Stability : Fluorinated analogs generally exhibit improved metabolic stability. The trifluoromethyl compound () likely resists oxidative degradation better than the fluoromethyl target.
Solubility Trade-offs : While -CF3 enhances lipophilicity, it may reduce aqueous solubility, necessitating formulation optimizations for drug development.
Synthetic Feasibility : Tosyl and thioether-containing compounds () require multi-step syntheses, increasing production complexity compared to simpler fluoromethyl derivatives.
Preparation Methods
Preparation of the Piperidine Rings
- Piperidine rings can be synthesized through well-established cyclization reactions starting from amino alcohols or haloalkyl amines.
- Alternatively, commercially available piperidine derivatives can be used as starting materials to streamline synthesis.
Introduction of the Fluoromethyl Group
- The fluoromethyl group is typically introduced by halogenation followed by fluorination, or direct fluorination methods.
- Common fluorinating agents include Selectfluor, diethylaminosulfur trifluoride (DAST), or other electrophilic fluorinating reagents.
- Reaction conditions require careful temperature control to avoid over-fluorination or decomposition of sensitive intermediates.
Coupling of Piperidine Units via Methanone Linkage
- The coupling is usually achieved by forming an amide bond between the amine group of one piperidine ring and a carbonyl-containing derivative of the other.
- Coupling agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide) are employed to activate the carbonyl group.
- Bases like DIPEA (N,N-diisopropylethylamine) facilitate the reaction in polar aprotic solvents such as DMF (dimethylformamide) or DCM (dichloromethane).
- The reaction temperature is generally maintained at room temperature or slightly elevated (~25–70°C) to optimize reaction kinetics without compromising compound stability.
- Purification is commonly performed by silica gel chromatography using gradients of ethyl acetate and hexanes to achieve >95% purity.
Representative Synthesis Scheme and Data Table
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of piperidine ring precursor | Cyclization of amino alcohols or haloalkyl amines | Established methods; commercial availability possible |
| 2 | Introduction of fluoromethyl group | Fluorination using Selectfluor or DAST; controlled temperature | Selective fluorination critical to avoid side reactions |
| 3 | Coupling via methanone linkage | Amide bond formation using HATU/DIPEA in DMF or DCM; RT or mild heating | Efficient coupling with high yield; purification by chromatography |
Research Findings and Optimization Insights
- Studies indicate that the fluoromethyl group enhances biological activity by increasing binding affinity and selectivity toward target enzymes or receptors, justifying the need for precise fluorination steps.
- Industrial production methods often scale these reactions using continuous flow reactors to improve reproducibility, safety, and cost-effectiveness.
- Reaction optimization includes solvent choice (polar aprotic solvents preferred), temperature control (to avoid decomposition), and use of coupling agents that minimize side products.
- Purification techniques such as silica gel chromatography with gradient elution (0–70% ethyl acetate in hexanes) reliably yield high-purity products.
Summary Table of Key Compound Data
| Parameter | Value |
|---|---|
| Molecular Formula | C10H17FN2O |
| Molecular Weight | 200.25 g/mol |
| IUPAC Name | (3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone |
| CAS Number (related compounds) | 2091619-63-3 (azetidine analog) |
| Typical Solvents | DMF, DCM, ethyl acetate, hexanes |
| Coupling Agents | HATU, EDCI, DCC |
| Fluorinating Agents | Selectfluor, DAST |
| Purification | Silica gel chromatography |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (3-(Fluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling fluorinated piperidine derivatives with a methanone core. A common approach is amide bond formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base, as demonstrated in analogous piperidine-methanone syntheses .
- Optimization : Reaction yields (e.g., 8–78% in similar compounds ) depend on solvent choice, stoichiometry, and temperature. For example, DMF at 60°C with CuI/Pd(PPh₃)₄ catalysts improved coupling efficiency in arylacetylene reactions . Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use ¹H- and ¹³C-NMR to confirm substituent positions and fluoromethyl group integration (δ ~4.5–5.0 ppm for fluoromethyl protons) .
- HPLC : Assess purity (>95%) at 254 nm, with retention times comparable to structurally related compounds (e.g., 11.351–11.959 minutes in benzoylpiperidine derivatives) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation in similar compounds ).
Q. What safety protocols are critical for handling fluorinated piperidine derivatives?
- Guidelines :
- Storage : Keep in a tightly sealed container in a well-ventilated, dry area away from heat/light .
- Exposure Mitigation : Wear nitrile gloves, lab coats, and goggles. Use fume hoods during synthesis. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluoromethyl group in this compound?
- Experimental Design :
- Analog Synthesis : Replace the fluoromethyl group with -CH₃, -CH₂OH, or -CF₃ to assess electronic and steric effects .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using binding assays (e.g., radioligand displacement) or functional assays (e.g., cAMP modulation).
- Data Interpretation : Corrogate potency (IC₅₀) and selectivity with substituent properties using computational tools like molecular docking.
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Troubleshooting Steps :
- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method), metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect fluoromethyl oxidation products, which may explain reduced in vivo efficacy.
- Dose Optimization : Adjust dosing regimens based on half-life (t₁/₂) and AUC (area under the curve) from pharmacokinetic studies.
Q. What strategies are effective for resolving spectral data discrepancies (e.g., NMR splitting patterns) in fluorinated analogs?
- Resolution Methods :
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (common in flexible piperidine rings) .
- 2D Experiments : Use HSQC and HMBC to assign overlapping signals. For fluoromethyl groups, ¹⁹F-NMR can clarify coupling patterns .
- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
